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molecular formula C10H14BFO2S B2623584 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416853-81-0

2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2623584
M. Wt: 228.09
InChI Key: INVROCLCFMUAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056873B2

Procedure details

To a mixture of [Ir(μ-OMe(COD)](50 mg, 0.015 mmol, 3 mol %) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.292 g, 9.79 mmol) was added a solution of 4,4′-di-tert-butyl-2,2′-bipyridine (0.039 g, 0.147 mmol) in n-hexane (3 mL). The reaction mixture was stirred for 1 minute and then added to a vessel containing 3-fluorothiophene (0.5 g, 4.90 mmol) dissolved in hexane (3 mL). The mixture was allowed to react at room temperature for 1 hour. The mixture was subsequently evaporated and used without further work up.
[Compound]
Name
Ir(μ-OMe(COD)]
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.292 g
Type
reactant
Reaction Step One
Quantity
0.039 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[C:6]([CH3:8])([CH3:7])[O:5][BH:4][O:3]1.C(C1C=CN=C(C2C=C(C(C)(C)C)C=CN=2)C=1)(C)(C)C.[F:30][C:31]1[CH:35]=[CH:34][S:33][CH:32]=1>CCCCCC>[F:30][C:31]1[CH:35]=[C:34]([B:4]2[O:5][C:6]([CH3:8])([CH3:7])[C:2]([CH3:9])([CH3:1])[O:3]2)[S:33][CH:32]=1

Inputs

Step One
Name
Ir(μ-OMe(COD)]
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
1.292 g
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Two
Name
Quantity
0.039 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NC=C1)C1=NC=CC(=C1)C(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CSC=C1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a vessel
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was subsequently evaporated

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
Smiles
FC=1C=C(SC1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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